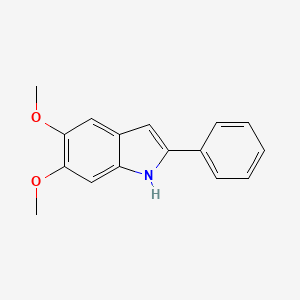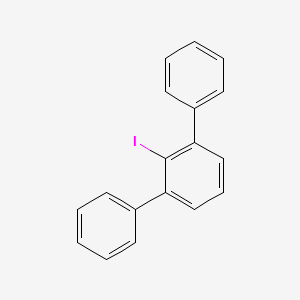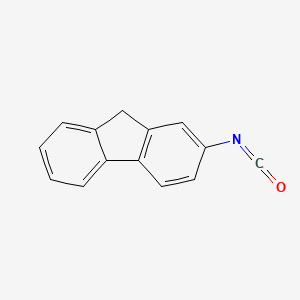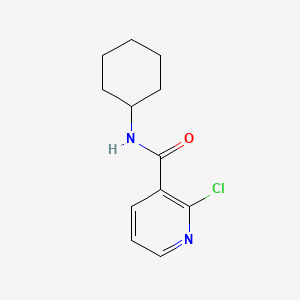
2-chloro-N-cyclohexylnicotinamide
Vue d'ensemble
Description
2-chloro-N-cyclohexylnicotinamide is an organic compound with a molecular weight of 238.71 and a molecular formula of C12H15ClN2O . It is commonly used in scientific experiments due to its unique chemical properties.
Molecular Structure Analysis
The molecular structure of 2-chloro-N-cyclohexylnicotinamide consists of 12 carbon atoms, 15 hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom .Applications De Recherche Scientifique
Application in Antibacterial and Antibiofilm Properties Research
The Specific Scientific Field
This research falls under the field of Medicinal Chemistry and Pharmacology , specifically focusing on the antibacterial and antibiofilm properties of nicotinamide derivatives.
A Comprehensive and Detailed Summary of the Application
The study investigates the antibacterial and antibiofilm properties of newly designed nicotinamide derivatives, including 2-chloro-N-cyclohexylnicotinamide . These compounds were synthesized and characterized using spectral techniques, and their properties were investigated both computationally and experimentally .
A Detailed Description of the Methods of Application or Experimental Procedures
The compounds were synthesized and characterized using spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS . They were then optimized at the B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method . The antibacterial and antibiofilm activity of the synthesized compounds were tested against various Gram-positive and Gram-negative bacteria .
A Thorough Summary of the Results or Outcomes Obtained
The study found that one of the nicotinamide derivatives, ND4, was the best inhibitor candidate against Enterococcus faecalis . The in vitro antibacterial and antibiofilm activity of the synthesized compounds were tested against various bacteria, providing promising results for the potential use of these compounds in antibacterial applications .
Application in Skincare and Cosmetics
The Specific Scientific Field
This research falls under the field of Cosmetology and Dermatology , specifically focusing on the use of niacinamide (or nicotinamide) in skincare products and cosmetics.
A Comprehensive and Detailed Summary of the Application
Niacinamide, a small-molecule hydrosoluble vitamin with essential metabolic functions in mammalian cells, has become a key functional ingredient in diverse skincare products and cosmetics . This vitamin plays a pivotal role in NAD+ synthesis, notably contributing to redox reactions and energy production in cutaneous cells . It also influences human DNA repair and cellular stress responses .
A Detailed Description of the Methods of Application or Experimental Procedures
Niacinamide is used in skincare products and cosmetics in concentrations ranging from 2% to 4% in topical applications . Its antimicrobial activity is mainly attributed to the stimulation of both neutrophil action .
A Thorough Summary of the Results or Outcomes Obtained
Niacinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It has been widely leveraged as a multipurpose antiaging ingredient . From a therapeutic standpoint, the intrinsic properties of niacinamide may be applied to managing acne vulgaris, melasma, and psoriasis .
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-N-cyclohexylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-10(7-4-8-14-11)12(16)15-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMGLWCQLGOYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389969 | |
| Record name | 2-chloro-N-cyclohexylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclohexylnicotinamide | |
CAS RN |
57841-70-0 | |
| Record name | 2-chloro-N-cyclohexylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic Acid](/img/structure/B1598170.png)
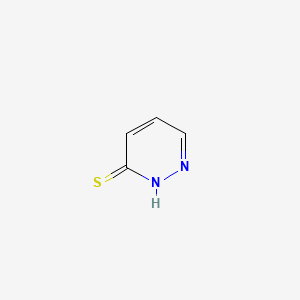
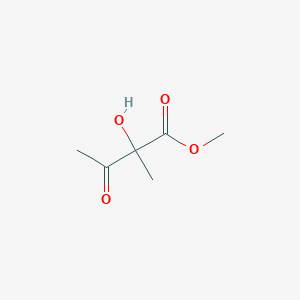
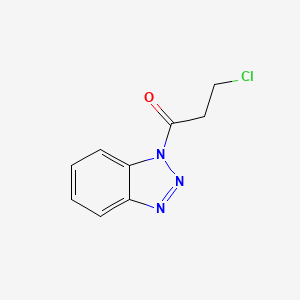
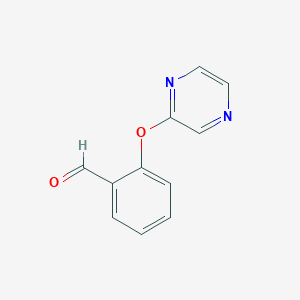
![4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598179.png)
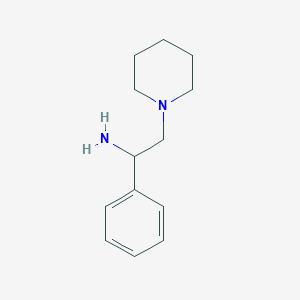
![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)
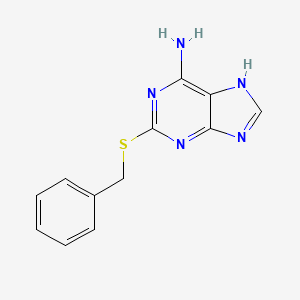
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1598187.png)
